molecular formula C19H14N2O4S B3561994 3-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one

3-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one

Cat. No.: B3561994
M. Wt: 366.4 g/mol
InChI Key: DGMUCJVEVOZWBL-UHFFFAOYSA-N
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Description

This compound features a coumarin core (2H-chromen-2-one) substituted with a methoxy group at position 6 and a thiazole ring at position 3. The thiazole is further functionalized with a 3-hydroxyphenylamino group, which introduces hydrogen-bonding capability and polar interactions. Its synthesis typically involves cyclization reactions between thiourea derivatives and α-bromoacetylcoumarins under basic conditions .

Properties

IUPAC Name

3-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-24-14-5-6-17-11(7-14)8-15(18(23)25-17)16-10-26-19(21-16)20-12-3-2-4-13(22)9-12/h2-10,22H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMUCJVEVOZWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug. Unfortunately, specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for MLS000548677 are not available at this time. These properties are crucial in determining the bioavailability of the compound and its overall effect within the body.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s effectiveness. .

Biological Activity

The compound 3-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₅N₃O₃S
  • IUPAC Name : this compound

This compound features a chromenone backbone fused with a thiazole ring and a hydroxyphenyl amino group, which contribute to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Research Findings

  • A study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM .
  • Another investigation reported that the compound activates caspase pathways, leading to apoptosis in HCT116 colon cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies

  • A study found that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .
  • In vitro assays demonstrated that it disrupts bacterial cell membranes, contributing to its antimicrobial effects.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

  • The compound inhibits the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. This inhibition leads to decreased expression of inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC (µM/µg/mL)Mechanism of Action
AnticancerMCF-7 (breast cancer)15Induction of apoptosis
HCT116 (colon cancer)-Activation of caspase pathways
AntimicrobialStaphylococcus aureus10Disruption of cell membranes
Escherichia coli25Disruption of cell membranes
Anti-inflammatoryIn vitro models-Inhibition of NF-kB signaling pathway

Comparison with Similar Compounds

3-(2-Amino-1,3-thiazol-4-yl)-6-methoxy-2H-chromen-2-one

  • Structural Difference: Lacks the 3-hydroxyphenyl substituent on the thiazole amino group.
  • Unsubstituted amino groups may also increase metabolic instability .
  • Synthesis : Prepared via similar cyclization methods but without aryl-substituted thioureas .

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one

  • Structural Difference : Substitutes the hydroxyl group with a 2-chlorophenyl moiety.
  • Impact on Properties : The chloro group is electron-withdrawing, altering electronic density on the thiazole and coumarin rings. This may enhance lipophilicity and membrane permeability but reduce solubility .
  • Bioactivity : Chlorinated analogs often exhibit improved enzyme inhibition due to halogen bonding but may face toxicity concerns.

3-(2-(4-Methylphenylamino)thiazol-4-yl)-2H-chromen-2-one

  • Structural Difference : Features a 4-methylphenyl group instead of 3-hydroxyphenyl.
  • Crystallography : Crystal packing studies show weaker intermolecular hydrogen bonds compared to hydroxylated analogs .

3-(5-{[3-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one

  • Structural Difference : Replaces thiazole with thiadiazole and introduces a trifluoromethylphenyl group.
  • Impact on Properties : The thiadiazole ring offers distinct electronic properties, while the CF₃ group is strongly electron-withdrawing. This combination may enhance metabolic stability and receptor binding but reduce solubility .
  • Synthesis : Requires specialized reagents for thiadiazole formation, increasing synthetic complexity.

3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one

  • Structural Difference : Substitutes methoxy at position 6 with chloro.
  • However, chloro may confer toxicity risks and lower solubility compared to methoxy .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 342.35 2.8 2 (NH, OH) 6
3-(2-Amino-thiazol-4-yl) analog 274.29 1.9 1 (NH) 5
3-[2-(2-Chlorophenyl)-thiazol-4-yl] 358.80 3.5 1 (NH) 5
3-(4-Methylphenylamino) analog 336.38 3.1 1 (NH) 5

*Estimated using fragment-based methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one

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